Cas no 115345-75-0 (4-methyl-2-oxoheptanoic acid)
4-methyl-2-oxoheptanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-2-oxoheptanoic acid
- SCHEMBL1300587
- EN300-1829658
- DTXSID00549484
- 115345-75-0
-
- Inchi: 1S/C8H14O3/c1-3-4-6(2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
- InChI Key: WCMDPNIHHKVMQY-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)CC(C)CCC
Computed Properties
- Exact Mass: 158.094294304Da
- Monoisotopic Mass: 158.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.4Ų
4-methyl-2-oxoheptanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829658-1g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1829658-5g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 5g |
$1821.0 | 2023-09-19 | ||
| Enamine | EN300-1829658-10g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 10g |
$2701.0 | 2023-09-19 | ||
| Enamine | EN300-1829658-0.05g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1829658-0.1g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1829658-0.25g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1829658-0.5g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1829658-1.0g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1829658-2.5g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1829658-5.0g |
4-methyl-2-oxoheptanoic acid |
115345-75-0 | 5g |
$2525.0 | 2023-06-02 |
4-methyl-2-oxoheptanoic acid Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 4-methyl-2-oxoheptanoic acid
4-Methyl-2-oxoheptanoic Acid (CAS 115345-75-0): Properties, Applications, and Market Insights
4-Methyl-2-oxoheptanoic acid (CAS 115345-75-0) is a specialized organic compound with a growing presence in pharmaceutical and biochemical research. This keto acid derivative features a seven-carbon backbone with a methyl group at the 4-position and a 2-oxo (keto) functional group, making it structurally distinct from common fatty acids. Researchers are increasingly interested in 4-methyl-2-oxoheptanoic acid applications due to its potential as a metabolic intermediate and building block for more complex molecules.
The compound's molecular formula (C8H14O3) and molecular weight (158.20 g/mol) place it in a category of medium-chain keto acids that exhibit unique solubility characteristics. Unlike many carboxylic acids, 4-methyl-2-oxoheptanoic acid solubility shows moderate polarity, dissolving well in polar organic solvents like ethanol and acetone while having limited water solubility. This property profile makes it particularly useful in organic synthesis where controlled reactivity is desired.
Recent studies highlight the importance of 4-methyl-2-oxoheptanoic acid in metabolic pathways, especially in relation to branched-chain amino acid catabolism. The scientific community has shown increased interest in how this compound might influence cellular energy metabolism and protein synthesis regulation. These research directions align with current trends in metabolomics studies and nutritional biochemistry, areas that have seen significant growth in publication volume over the past five years.
From a synthetic chemistry perspective, 4-methyl-2-oxoheptanoic acid synthesis typically involves controlled oxidation of corresponding hydroxy acids or selective protection/deprotection strategies. The compound's alpha-keto acid structure makes it valuable for creating peptide mimetics and enzyme inhibitors, particularly in pharmaceutical development targeting metabolic disorders. Current market data indicates steady demand for high-purity 4-methyl-2-oxoheptanoic acid suppliers, with analytical standards being particularly sought after by research institutions.
Quality control for CAS 115345-75-0 typically involves HPLC analysis with UV detection, with purity specifications often exceeding 95% for research-grade material. The compound's stability profile suggests proper storage under inert atmosphere at low temperatures (-20°C) for long-term preservation. These handling requirements are similar to those for other sensitive keto acid compounds, though 4-methyl-2-oxoheptanoic acid stability appears superior to more reactive alpha-keto analogs.
Emerging applications for 4-methyl-2-oxoheptanoic acid include its use as a precursor for flavor and fragrance compounds, where its branched structure contributes to unique organoleptic properties. The food industry's growing interest in natural flavor precursors has created new opportunities for such specialty chemicals. Additionally, cosmetic formulators are exploring its potential as a skin-conditioning agent, capitalizing on the general benefits of keto acids in skincare formulations.
From a regulatory standpoint, 4-methyl-2-oxoheptanoic acid safety data indicates it requires standard laboratory precautions without special restrictions. The compound is not listed on major chemical control inventories, making it accessible for research purposes globally. However, proper laboratory handling of keto acids should always include appropriate personal protective equipment due to potential irritant properties common to this chemical class.
The commercial landscape for 4-methyl-2-oxoheptanoic acid features both large chemical distributors and specialized fine chemical producers. Pricing trends reflect the compound's status as a low-volume specialty chemical, with costs significantly higher than commodity organic acids. Recent patents referencing CAS 115345-75-0 suggest growing intellectual property interest, particularly in pharmaceutical compositions targeting metabolic diseases.
Analytical characterization of 4-methyl-2-oxoheptanoic acid typically includes NMR spectroscopy (showing characteristic peaks at δ 2.4-2.6 ppm for the alpha protons and δ 12-13 ppm for the carboxylic proton), mass spectrometry, and infrared spectroscopy (showing strong C=O stretches around 1700-1720 cm-1). These spectral features help distinguish it from similar branched-chain keto acids and verify purity for research applications.
Future research directions for 4-methyl-2-oxoheptanoic acid may explore its potential in sustainable chemistry applications, particularly as a biobased platform chemical. The compound's structural features make it a candidate for green chemical synthesis routes using biocatalysis or fermentation technologies. Such developments would align with broader industry trends toward environmentally friendly chemical production methods.
For researchers working with 4-methyl-2-oxoheptanoic acid, proper documentation should include the full chemical name alongside the CAS registry number 115345-75-0 to ensure precise identification. Common challenges in working with this compound include its sensitivity to strong bases and oxidizing agents, requiring careful consideration of reaction conditions. These practical considerations are particularly important for scientists developing novel synthetic methodologies using this interesting keto acid derivative.
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